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Compound of Interest

Compound Name: Rutin sulfate

CAS No.: 12768-44-4

Cat. No.: B077020

Get Quote

For Immediate Release

Unveiling the Structural Nuances of Rutin Sulfate: A
Detailed Guide to NMR and Mass Spectrometry
Characterization
Shanghai, China – December 18, 2025 – For researchers, scientists, and drug development

professionals invested in the therapeutic potential of flavonoids, understanding the structural

modifications of these compounds is paramount. Sulfation, a key metabolic process, can

significantly alter the bioavailability and bioactivity of flavonoids like rutin. This application note

provides a comprehensive guide to the characterization of rutin sulfate, a promising derivative,

utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed

experimental protocols, data interpretation, and a clear workflow are presented to facilitate its

identification and analysis.

Rutin, a glycoside of the flavonoid quercetin, exhibits a range of pharmacological activities, but

its therapeutic application can be limited by poor water solubility. Sulfation enhances its
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solubility and can modulate its biological effects. Therefore, precise analytical methods to

confirm its structure are crucial for advancing research and development.

Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While specific experimental NMR data for a single, defined rutin sulfate isomer is not readily

available in the public domain, the following table provides the ¹H and ¹³C NMR chemical shifts

for the parent molecule, rutin, in DMSO-d₆. These values serve as a crucial reference for

interpreting the spectra of rutin sulfate. The addition of a sulfate group is known to induce

characteristic shifts in the NMR spectrum. Specifically, the carbon atom bearing the sulfate

group will experience an upfield shift (to a lower ppm value), while the adjacent carbons and

protons will show downfield shifts (to higher ppm values).

Table 1: ¹H and ¹³C NMR Data of Rutin in DMSO-d₆
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Atom No.
¹³C Chemical Shift (δc,
ppm)

¹H Chemical Shift (δH,
ppm, Multiplicity, J in Hz)

Aglycone (Quercetin)

2 156.5 -

3 133.2 -

4 177.2 -

5 161.1 12.55 (s)

6 98.6 6.21 (d, J = 2.0)

7 164.0 -

8 93.5 6.40 (d, J = 2.0)

9 156.3 -

10 103.8 -

1' 121.5 -

2' 115.1 7.67 (d, J = 2.2)

3' 144.6 -

4' 148.3 -

5' 116.2 6.88 (d, J = 8.4)

6' 121.1 7.64 (dd, J = 8.4, 2.2)

Glucosyl Moiety

1'' 101.0 5.11 (d, J = 7.6)

2'' 73.9 3.28-3.49 (m)

3'' 76.3 3.28-3.49 (m)

4'' 69.9 3.28-3.49 (m)

5'' 75.8 3.28-3.49 (m)

6'' 66.9 3.28-3.49 (m)
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Rhamnosyl Moiety

1''' 100.6 4.52 (d, J = 1.6)

2''' 70.3 3.28-3.49 (m)

3''' 70.4 3.28-3.49 (m)

4''' 71.7 3.28-3.49 (m)

5''' 68.1 3.28-3.49 (m)

6''' 17.6 1.12 (d, J = 6.2)

Note: The chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from

publicly available spectral databases for rutin.

Mass Spectrometry (MS) Data
Mass spectrometry is a powerful tool for confirming the molecular weight of rutin sulfate and

for obtaining structural information through fragmentation analysis. The characteristic

fragmentation of sulfated flavonoids involves the neutral loss of the SO₃ group (80 Da).

Table 2: Predicted Mass Spectrometry Fragmentation of Rutin Sulfate

Ion
Predicted m/z (Negative
Ion Mode)

Description

[M-H]⁻ 689.10
Deprotonated molecule of

monosulfated rutin

[M-H-SO₃]⁻ 609.15 Loss of a sulfate group

[M-H-SO₃-Rhamnose]⁻ 463.10
Subsequent loss of the

rhamnose sugar moiety

[M-H-SO₃-Rutinose]⁻ 301.03

Loss of the entire rutinose

sugar moiety, yielding the

quercetin aglycone
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Note: The exact m/z values may vary slightly depending on the instrument and experimental

conditions.

Experimental Protocols
Synthesis of Rutin Poly(H-)sulfate
This protocol is adapted from established methods for the sulfation of flavonoids.

Materials:

Rutin

Trimethylamine-sulfur trioxide complex

Dimethylformamide (DMF), anhydrous

Absolute ethanol

Anhydrous ether

Round-bottom flask

Magnetic stirrer with heating

Stir bar

Beaker

Decantation apparatus

Vacuum drying oven

Procedure:

In a dry round-bottom flask, dissolve the trimethylamine-sulfur trioxide complex in a minimal

amount of warm, anhydrous DMF with stirring to obtain a clear solution.

Add rutin to the solution and continue stirring at 65-70°C for 20-24 hours.
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Cool the reaction mixture to room temperature.

Pour the cooled solution into a beaker containing absolute ethanol while stirring. A pale

yellow gum or precipitate will form.

Separate the product by decantation.

Triturate the product repeatedly with absolute ethanol, followed by anhydrous ether to

remove impurities.

Dry the purified product in a vacuum oven to yield rutin poly(H-)sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Sample Preparation:

Dissolve 5-10 mg of the purified rutin sulfate in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 500 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard 1D proton experiment (e.g., zg30)

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

Spectral Width: ~16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

¹³C NMR:
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Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

Spectral Width: ~220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

2D NMR (for structural elucidation):

COSY (Correlation Spectroscopy) to identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon

correlations, which is crucial for assigning the position of the sulfate group(s).

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol
Sample Preparation:

Prepare a stock solution of rutin sulfate in a suitable solvent (e.g., methanol or a mixture of

water and methanol) at a concentration of 1 mg/mL.

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile

phase composition.

LC-MS/MS System and Conditions:

Liquid Chromatography (LC):

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phase A: 0.1% formic acid in water

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b077020/docs?utm_src=pdf-body#characterization-of-rutin-sulfate-an-application-note-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Elution: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12

min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

Mass Spectrometry (MS):

Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for

sulfated compounds.

Scan Mode: Full scan mode to determine the parent ion mass. A neutral loss scan for 80

Da (SO₃) can be used to selectively detect sulfated compounds.

MS/MS (Tandem Mass Spectrometry): Perform fragmentation of the parent ion to obtain

structural information. The collision energy should be optimized to achieve a good

fragmentation pattern.

Visualizations
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Caption: Experimental workflow for the synthesis and characterization of rutin sulfate.
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This application note provides a foundational framework for the characterization of rutin
sulfate. Researchers are encouraged to adapt and optimize these protocols based on their

specific instrumentation and research objectives. The provided data and methodologies will aid

in the confident identification and further investigation of this and other sulfated flavonoids,

ultimately contributing to the advancement of drug discovery and development.

To cite this document: BenchChem. [Characterization of Rutin Sulfate: An Application Note
for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077020/docs#characterization-of-rutin-sulfate-an-
application-note-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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